molecular formula C10H11N3OS2 B3365967 (4-Oxo-2-phenyl-3-thiazolidinyl)thiourea CAS No. 130111-89-6

(4-Oxo-2-phenyl-3-thiazolidinyl)thiourea

Cat. No.: B3365967
CAS No.: 130111-89-6
M. Wt: 253.3 g/mol
InChI Key: XBDKJIBMTFJBRB-UHFFFAOYSA-N
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Description

(4-Oxo-2-phenyl-3-thiazolidinyl)thiourea (CID 3076094) is a synthetic thiazolidinone-based compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research . Its core structure integrates a thiazolidin-4-one ring, a well-explored pharmacophore known for its diverse biological potential, with a thiourea moiety, which enhances its ability to form hydrogen bonds with biological targets . This combination makes it a valuable precursor or intermediate for synthesizing novel chemical entities with enhanced physicochemical properties . The primary research value of this compound lies in its broad spectrum of investigated biological activities. Thiazolidinone derivatives have demonstrated significant potential as antimicrobial agents , anticancer agents , anti-inflammatory compounds , and antiviral agents . Specifically, the 4-thiazolidinone core is a key structural component in the development of molecules that inhibit biofilm formation, a major challenge in treating resistant microbial infections . The incorporation of the thiourea group further expands its utility, as (thio)urea derivatives are known to exhibit antibacterial, anticancer, antitubercular, and herbicidal activities, often attributed to their capacity to interact with enzymes and receptors via hydrogen bonding . From a synthetic chemistry perspective, this compound is a versatile building block. Acyl thiourea derivatives, in particular, are frequently employed in heterocyclization reactions to construct more complex structures such as thiazoles, iminothiazolidinones, and thiazolidinones, which are crucial for exploring structure-activity relationships (SAR) . Researchers can leverage this chemical to develop novel therapeutic candidates targeting a range of diseases. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c11-10(15)12-13-8(14)6-16-9(13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H3,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDKJIBMTFJBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926600
Record name N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130111-89-6
Record name Thiourea, (4-oxo-2-phenyl-3-thiazolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130111896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-2-phenyl-3-thiazolidinyl)thiourea typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound . Another method involves treating the acid chloride of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid with substituted aniline in the presence of ammonium thiocyanate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with considerations for optimizing reaction conditions, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-2-phenyl-3-thiazolidinyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents like ethanol or acetonitrile.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted thiazolidine compounds.

Scientific Research Applications

(4-Oxo-2-phenyl-3-thiazolidinyl)thiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Oxo-2-phenyl-3-thiazolidinyl)thiourea involves its interaction with molecular targets and pathways within biological systems. The compound’s thiazolidine ring structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Activity

  • Phenyl Group Influence : The phenyl group in urea analogs (e.g., Compound 13b) demonstrates higher activity (76.3%) compared to thiourea analogs (e.g., Compound 14e, 49.7%) in unspecified assays, likely due to electronic differences between oxygen and sulfur atoms. The electron-withdrawing sulfur in thiourea may reduce nucleophilicity or alter hydrogen-bonding capacity .
  • Amino Acid Moieties: Thiourea derivatives with amino acid substituents (e.g., M1 and M2) exhibit enhanced anti-amoebic activity against Acanthamoeba compared to chlorhexidine. The hydrophilic amino acid groups likely improve receptor selectivity and membrane permeability .

Pharmacokinetic and Physicochemical Properties

  • Solubility and Permeability: Thioureas generally exhibit favorable pharmacokinetics, including solubility and permeability, making them suitable for drug development.
  • Basicity: Unlike guanidine (a strong base), thiourea and urea are neutral, which may reduce off-target interactions in biological systems. The 4-oxo group in the thiazolidinone ring could further modulate acidity/basicity .

Data Table: Key Comparisons with Analogous Compounds

Compound Structural Features Biological Activity (Highlight) Physicochemical Properties Key Reference
(4-Oxo-2-phenyl-3-thiazolidinyl)thiourea Thiazolidinone core, phenyl, thiourea Potential anti-cancer, anti-microbial Moderate solubility, neutral functional
Phenylthiourea (PTU) Linear thiourea with phenyl Anti-bacterial (intracellular targets) High permeability, neutral
M1/M2 Thiourea Derivatives Amino acid-substituted thiourea Anti-amoebic (> chlorhexidine) Enhanced hydrophilicity, receptor-selective
Urea Analogue (13b) Phenyl-substituted urea Higher activity (76.3%) in unspecified assay Polar, oxygen-based H-bonding
Hydroxyurea Linear urea Anti-cancer (DNA synthesis inhibition) High solubility, neutral

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (4-Oxo-2-phenyl-3-thiazolidinyl)thiourea, and how is structural purity ensured?

  • Methodology : The compound is synthesized via condensation of acetophenone with thiourea in the presence of iodine, yielding 2-amino-4-phenylthiazole intermediates. Cyclization with aryl isothiocyanates or acid treatment forms the thiourea-thiazolidinone hybrid. Purity is validated using IR spectroscopy (C=S and C=O stretches at ~1250 cm⁻¹ and ~1700 cm⁻¹, respectively) and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm, thiourea NH signals at δ 9.5–10.5 ppm). X-ray crystallography with SHELXL refines the crystal structure, confirming stereochemistry .

Q. Which spectroscopic and crystallographic tools are essential for characterizing this thiourea derivative?

  • Tools :

  • IR Spectroscopy : Identifies functional groups (e.g., thiocarbonyl, oxo).
  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks.
  • Single-Crystal X-Ray Diffraction : Resolves 3D molecular geometry. Use SHELX-2018 for refinement, leveraging intensity data and space group determination (e.g., monoclinic P2₁/c) .

Q. What preliminary assays are used to screen its biological activity?

  • Assays :

  • Antioxidant Activity : DPPH/ABTS radical scavenging (IC₅₀ values).
  • Anticancer Potential : MTT assays on cell lines (e.g., HeLa, MCF-7), measuring ΔψM (mitochondrial membrane potential) collapse via flow cytometry .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported biological activity data?

  • Approach :

  • Variable Control : Standardize assay conditions (e.g., pH, solvent DMSO concentration).
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., fluorophenyl vs. methylphenyl) to isolate activity contributors.
  • Mechanistic Studies : Use Western blotting to quantify apoptosis markers (Bcl-2, cytochrome c) and resolve pathway-specific effects .

Q. What strategies optimize the synthesis yield and selectivity of this compound?

  • Optimization :

  • Catalyst Screening : Test iodine vs. Lewis acids (e.g., ZnCl₂) for condensation efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for cyclization kinetics.
  • Temperature Gradients : Reaction at 80–100°C vs. room temperature to minimize side products .

Q. Which computational methods predict its interaction with biological targets?

  • Methods :

  • Molecular Docking : Autodock Vina to model binding to tyrosine kinase or tubulin.
  • DFT Calculations : Analyze electron density (HOMO-LUMO gaps) and electrostatic potential maps for reactivity hotspots .

Methodological Recommendations

  • Crystallography : Use WinGX for data processing and SHELXL for refinement to resolve disorder in thiazolidinone rings .
  • Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodent models) and Ames tests for mutagenicity .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Oxo-2-phenyl-3-thiazolidinyl)thiourea

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